1,4,5-Trimethyl-2-phenyl-1H-imidazole
Overview
Description
1,4,5-Trimethyl-2-phenyl-1H-imidazole is a heterocyclic organic compound belonging to the imidazole family. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. This particular compound is characterized by its three methyl groups and a phenyl group attached to the imidazole ring, making it a valuable molecule for various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4,5-Trimethyl-2-phenyl-1H-imidazole can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This method allows for the inclusion of various functional groups, including aryl halides and aromatic heterocycles . Another method involves the use of lactic acid as a promoter in the reaction between an aromatic aldehyde, benzil, and ammonium acetate at elevated temperatures .
Industrial Production Methods: Industrial production of this compound often employs multicomponent reactions, which are efficient and environmentally benign. These methods typically involve the use of heterogeneous catalysts such as Lewis acids or nanoparticles to achieve high yields and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions: 1,4,5-Trimethyl-2-phenyl-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like tert-butylhydroperoxide (TBHP) to form α-aminoaldehydes.
Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl group, using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: TBHP in the presence of a nickel catalyst.
Reduction: Sodium borohydride in an appropriate solvent.
Substitution: Halogens or alkylating agents under mild conditions.
Major Products:
Oxidation: α-aminoaldehydes.
Reduction: Corresponding reduced imidazole derivatives.
Substitution: Substituted imidazole derivatives with various functional groups.
Scientific Research Applications
1,4,5-Trimethyl-2-phenyl-1H-imidazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,4,5-Trimethyl-2-phenyl-1H-imidazole involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access . Additionally, its structural similarity to histidine allows it to interact with protein molecules, offering better pharmacodynamic characteristics .
Comparison with Similar Compounds
2,4,5-Triphenyl-1H-imidazole: Known for its use in pharmaceuticals and as a ligand in coordination chemistry.
1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene: A nucleophilic carbene used in metal-catalyzed reactions.
Uniqueness: 1,4,5-Trimethyl-2-phenyl-1H-imidazole stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Its three methyl groups and phenyl group provide distinct steric and electronic properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
1,4,5-trimethyl-2-phenylimidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c1-9-10(2)14(3)12(13-9)11-7-5-4-6-8-11/h4-8H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWGODZWLKFUEOY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=N1)C2=CC=CC=C2)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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